molecular formula C6H10O2 B030556 Acetonylacetone CAS No. 110-13-4

Acetonylacetone

Cat. No. B030556
CAS RN: 110-13-4
M. Wt: 114.14 g/mol
InChI Key: OJVAMHKKJGICOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Acetonylacetone serves as a precursor in the synthesis of new 2,5-dimethyl pyrrole derivatives through reactions with thiourea, aniline, glycin, and glutamic acid via the Paal–Knorr reaction. These derivatives are further modified through reactions such as the Mannich reaction and esterification, indicating the compound's flexibility in chemical synthesis (Ji et al., 2010).

Molecular Structure Analysis

The molecular structure of acetonylacetone and its derivatives is often elucidated using spectroscopic methods such as IR, NMR, and HRMS. These techniques provide detailed insights into the compound's structure, aiding in the understanding of its reactivity and properties. The Paal–Knorr condensation with primary amines reveals the formation of N-substituted 2,5-dimethylpyrroles, emphasizing the role of steric hindrance in the reaction process (Katritzky et al., 1986).

Chemical Reactions and Properties

Acetonylacetone undergoes various chemical reactions, including carbonylation and ketonization, to produce acetone and other ketones. These reactions are facilitated by catalysts such as pyridine-modified H-mordenite, demonstrating the compound's role in innovative synthetic routes for ketone production from non-petroleum materials (Ziqiao et al., 2021).

Scientific Research Applications

  • Polymer Analysis : Acetonylacetone reacts with methylamine, playing a significant role in pyrolysis polymer analysis. This reaction enables qualitative and quantitative analysis of polymers with primary amine or carbonyl functional groups (Wang & Hasha, 1999).

  • Surface Science : In surface science, acetonylacetone and propanal extend the stability range of the reconstructed Au(100) surface. They interact strongly with the gold surface, which hinders the adsorption of anions and delays surface reconstruction (Skołuda, 2004).

  • Industrial Chemistry : In the context of industrial chemistry, the reketonization reaction where acetone is deconstructed and used for the construction of MIPK is crucial. It serves as a valuable side reaction for the production of ketones and biofuel upgrades (Ignatchenko et al., 2019).

  • Microbiology : The study of acetone carboxylase in Rhodococcus rhodochrous identified novel nucleotide usage and broader substrate specificity. This finding could aid in the development of new antibiotics for acetone-related diseases (Clark & Ensign, 1999).

  • Catalysis : Acetonylacetone conversion on AlPO4-cesium oxide catalysts leads to higher basic properties and higher selectivities for base-catalyzed cyclization, although it cannot simultaneously characterize acidic and basic surface properties of acid-base heterogeneous catalysts (Bautista et al., 1999).

  • Organic Chemistry : In organic chemistry, the acetonylacetone-primary amine reaction leads to N-substituted -2, 5-dimethylpyrroles via N-substituted imines. The rate of imine formation and decay is influenced by the steric hindrance (Katritzky et al., 1986).

  • Chemical Sensing : Resistive chemosensors and chemomechanical actuators show promise in monitoring metabolic rate and weight control, using ketone bodies and acetone gas emissions in exhaled breath and skin (Gouma et al., 2014).

  • Photosynthesis Research : Acetone metabolism in Rhodopsudomonas gelatinosa is mediated by a CO2-dependent enzyme, indicating that acetone may be a key component of cellular metabolism in vivo (Siegel, 1950).

Safety And Hazards

Acetonylacetone is considered hazardous. It is a combustible liquid and can cause skin and eye irritation. Prolonged or repeated exposure may cause damage to organs .

Future Directions

Future research may include the development of more efficient synthesis methods, exploration of its potential applications in fields such as medicine, agriculture, and more. There is also potential for improving the acetylacetone yield in future studies, such as metabolic flow regulation and key genes expression level modulation .

properties

IUPAC Name

hexane-2,5-dione
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InChI

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3
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InChI Key

OJVAMHKKJGICOG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CCC(=O)C
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Molecular Formula

C6H10O2
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DSSTOX Substance ID

DTXSID8030138
Record name 2,5-Hexanedione
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Molecular Weight

114.14 g/mol
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Physical Description

2,5-hexanedione is a clear colorless to amber liquid with a sweet aromatic odor. (NTP, 1992), Liquid that slowly turns yellow; [Merck Index] Colorless to amber liquid with a sweet odor; [CAMEO] Yellow liquid; [Alfa Aesar MSDS]
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Boiling Point

376 °F at 760 mmHg (NTP, 1992)
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Flash Point

174 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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Density

0.9737 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.43 mmHg at 68 °F ; 1.6 mmHg at 77 °F (NTP, 1992), 2.93 [mmHg]
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Product Name

2,5-Hexanedione

CAS RN

110-13-4
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Melting Point

22.1 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (1.56 g, 20.0 mmoles) and oxalyl chloride (1.9 g, 15.0 mmoles) in 20 ml of methylene chloride cooled to -78° C. was added 1.67 g (10.0 mmoles) of 3-(2,5-dimethylpyrrol-1-yl)-2-butanol obtained by dehydration cyclization of 3-amino-2-butanol and acetonylacetone in acetic acid. One hour later, 3 ml of triethylamine was added, and the mixture stirred at room temperature for 5 hours. The mixture was extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated, and chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford 3-(2,5-dimethylpyrrol-1-yl)-2-butanone (990 mg, 6.0 mmoles, 60%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3-(2,5-dimethylpyrrol-1-yl)-2-butanol
Quantity
1.67 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetonylacetone
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